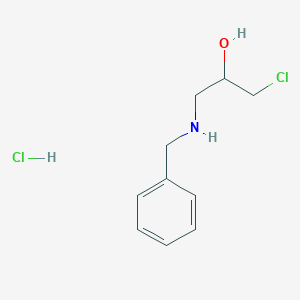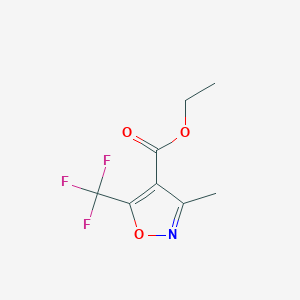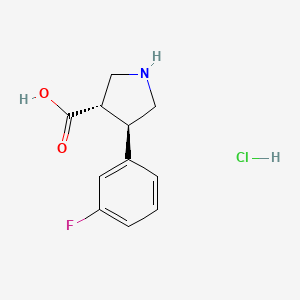
(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound that features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Products may include ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
作用機序
The mechanism of action of (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidine ring provides structural stability. The carboxylic acid moiety can participate in hydrogen bonding, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
- (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the fluorophenyl group can significantly alter the compound’s electronic properties, making it unique compared to its chloro, bromo, and methyl analogs.
- Binding Affinity : The fluorine atom may enhance binding affinity to specific targets, making it more effective in certain applications.
特性
分子式 |
C11H13ClFNO2 |
|---|---|
分子量 |
245.68 g/mol |
IUPAC名 |
(3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
InChIキー |
MTSJSYQXDQGUCW-BAUSSPIASA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)F.Cl |
SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F.Cl |
正規SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


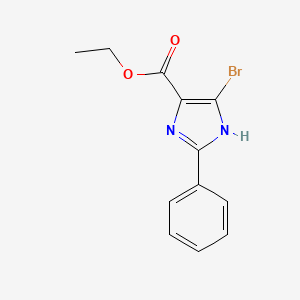
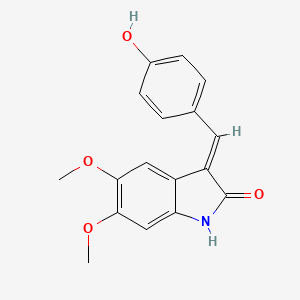


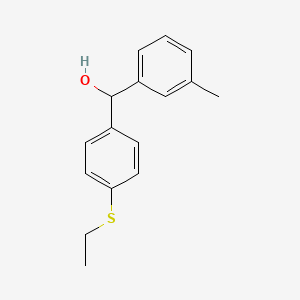

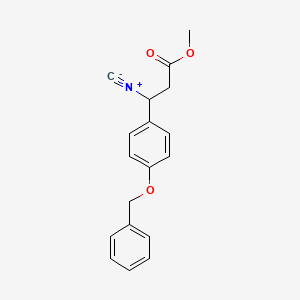
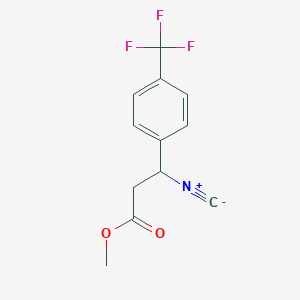
![4-[(Morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1634994.png)
![Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B1635010.png)
![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)

